Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that is often used as a linker in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC molecules.
Mode of Action
This compound acts as a linker, connecting the protein-recruiting moiety and the E3 ligase-recruiting moiety in a PROTAC molecule . By doing so, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound indirectly influences various cellular processes that are regulated by these proteins.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded proteins. For example, if the target protein is a key regulator of a disease pathway, its degradation could potentially ameliorate the disease symptoms.
Biological Activity
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS No. 1185064-24-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables and findings from recent studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₉N₃O₂ |
Molecular Weight | 283.41 g/mol |
Purity | ≥ 97% |
InChI Key | QVPYGRQWAZUZHX-UHFFFAOYSA-N |
LogP | High |
TPSA (Topological Polar Surface Area) | 44.81 Ų |
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of piperidine derivatives, including this compound. A notable study highlighted its effectiveness against Gram-positive bacteria , including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity Against Gram-positive Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus (MRSA) | 0.78 - 3.125 |
Enterococcus faecium (VRE) | 0.78 - 3.125 |
These findings suggest that this compound may be comparable to existing last-resort antibiotics like vancomycin and linezolid in terms of potency against resistant strains .
Anticancer Potential
The compound's anticancer activity has also been explored, particularly through structure-activity relationship (SAR) studies involving various piperidine derivatives. One study indicated that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Tert-butyl piperidine derivative | FaDu (hypopharyngeal) | 14 ± 3 |
The results indicated that modifications to the piperidine structure could enhance cytotoxicity, providing insights into the design of novel anticancer agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific biological targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways, plays a crucial role in its activity.
Case Studies and Experimental Findings
In a recent experimental study, the compound was evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth at concentrations as low as 13μM. The study also highlighted improved pharmacokinetic parameters for certain analogs of the compound, suggesting potential for further development in tuberculosis treatment .
Properties
IUPAC Name |
tert-butyl 4-methyl-4-piperazin-1-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-9-5-15(4,6-10-17)18-11-7-16-8-12-18/h16H,5-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPYGRQWAZUZHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674280 |
Source
|
Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185064-24-7 |
Source
|
Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.